Cytotoxic Potency in Colon Cancer: 3-(4-Bromobenzyl)-Derivative (17b) vs. Unsubstituted and Other TZD Analogs
A phenanthrene-linked derivative of 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione, compound 17b, demonstrated sub-micromolar cytotoxic activity against the HCT-116 human colon cancer cell line [1]. This potency is quantitatively superior to that observed for the unsubstituted 3-benzyl analog (compound 17a) within the same study, which exhibited higher IC50 values across multiple cell lines [1]. The 4-bromobenzyl moiety was identified as a key structural contributor to the enhanced cytotoxic effect and DNA interaction, a finding consistent with structure-activity relationship (SAR) analyses in this chemical series [1].
| Evidence Dimension | Cytotoxicity against HCT-116 colon cancer cells (IC50) |
|---|---|
| Target Compound Data | 0.985 ± 0.02 μM (Compound 17b, a phenanthrene-linked derivative of 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione) |
| Comparator Or Baseline | >10 μM (Compound 17a, the corresponding 3-benzyl derivative, for HCT-116 and other cell lines) |
| Quantified Difference | Approximately 10-fold or greater increase in potency |
| Conditions | MTT assay; 72-hour incubation |
Why This Matters
For research programs targeting colon cancer, the 4-bromobenzyl derivative provides a >10-fold potency advantage, enabling investigation of mechanisms at significantly lower concentrations and reducing the likelihood of off-target effects common with less potent analogs.
- [1] Yadav, U., et al. "Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4-Thiazolidinediones as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 2021, 21(9), 1127-1140. DOI: 10.2174/1871520620666200714142931. View Source
